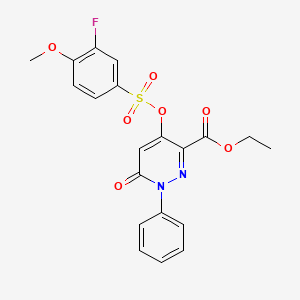
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to polysubstituted pyridines and pyrazole derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the formation of pyridine and pyrazole derivatives. For instance, the paper titled "Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation" describes the synthesis of a series of ethyl 1H-pyrazole-3-carboxylates through a cyclocondensation reaction facilitated by ultrasound irradiation, which significantly reduces reaction times and improves yields . This suggests that similar methods could potentially be applied to synthesize the compound , with adjustments for the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds shows a tendency towards planarity, as seen in the paper discussing ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives . These structures are stabilized by various intermolecular interactions, including C-H...O, C-H...F, and C-H...π interactions . Such information is valuable for predicting the molecular conformation and potential intermolecular interactions that this compound might exhibit.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from the types of reactions they undergo. The synthesis of pyrazole derivatives involves cyclocondensation reactions, which are a type of chemical reaction where two or more molecules combine with the loss of a small molecule such as water, resulting in the formation of a cyclic compound . This information can be used to hypothesize about the types of chemical reactions that the compound may undergo, considering its functional groups and molecular framework.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of this compound, they do offer insights into the properties of structurally related compounds. For example, the presence of fluorine atoms in the compound described in the second paper suggests potential for increased stability and altered electronic properties due to the electronegativity of fluorine . Additionally, the crystallographic data provided for the ethyl 1H-pyrazole-3-carboxylates supports the understanding of their solid-state structures, which can be related to their physical properties such as melting points and solubility .
科学的研究の応用
Synthesis and Chemical Properties
Studies on compounds with similar structural motifs often focus on their synthesis, highlighting the diverse methodologies employed to create complex molecules. For instance, Mizuno et al. (2006) explored the syntheses of metabolites of a closely related compound, emphasizing the use of methanesulfonyl as a protective group to enable a simpler synthetic route in high yield. This approach could be relevant for synthesizing or modifying compounds like ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, underscoring the importance of protective groups in complex organic synthesis (Mizuno et al., 2006).
Antimicrobial Activity
Research on derivatives of structurally similar compounds has identified potential antimicrobial activities. Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi. The study found that some synthesized compounds exhibited significant antimicrobial properties, suggesting that this compound could also be explored for antimicrobial applications (Sarvaiya et al., 2019).
Potential Drug Development
Compounds with complex heterocyclic structures often serve as key intermediates or active components in drug development. Tiwari et al. (2018) synthesized novel chromone-pyrimidine coupled derivatives and assessed their antimicrobial activity, enzyme assay, docking study, and toxicity. Their findings highlight the compound's potent antibacterial properties and non-cytotoxic nature, suggesting a potential pathway for developing new drugs (Tiwari et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O7S/c1-3-29-20(25)19-17(12-18(24)23(22-19)13-7-5-4-6-8-13)30-31(26,27)14-9-10-16(28-2)15(21)11-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOPOZVDTUWNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)
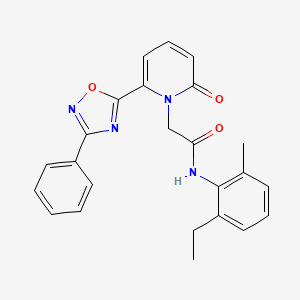
![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)
![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)
![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)
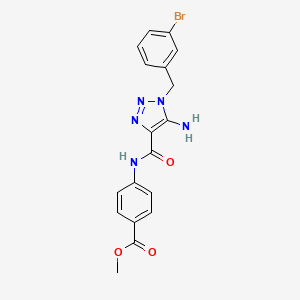
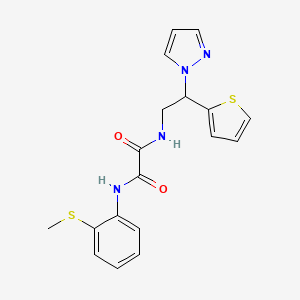
![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)
![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
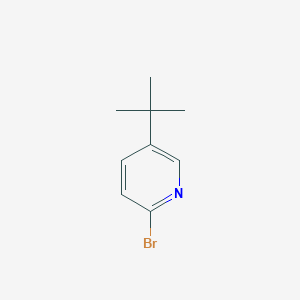
![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)